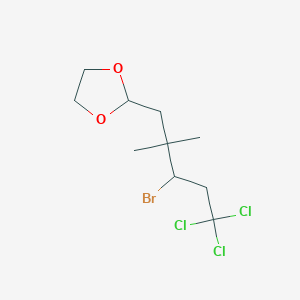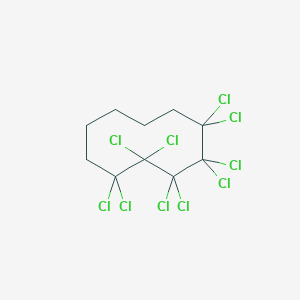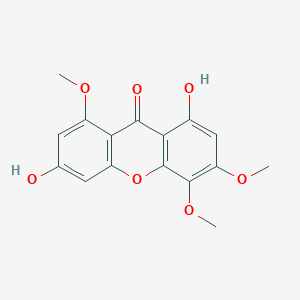
O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate is a complex organophosphorus compound It is characterized by its unique structure, which includes both phosphoramido and phosphoromorpholinothioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate typically involves multiple steps. One common method includes the reaction of a phosphoramidate with a morpholine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphorus atom, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine derivatives.
Scientific Research Applications
O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved may include phosphorylation and dephosphorylation processes, which are crucial in various cellular activities.
Comparison with Similar Compounds
Similar Compounds
- O-Methyl S-2-diisopropylaminoethyl ethylphosphonothiolate
- O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate
- O-Methyl S-2-diethylaminoethyl ethylphosphonothiolate
Uniqueness
O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63717-19-1 |
|---|---|
Molecular Formula |
C13H32N4O4P2S |
Molecular Weight |
402.43 g/mol |
IUPAC Name |
N-[[2-[methoxy(morpholin-4-yl)phosphoryl]sulfanylethylamino]-(propylamino)phosphoryl]propan-1-amine |
InChI |
InChI=1S/C13H32N4O4P2S/c1-4-6-14-22(18,15-7-5-2)16-8-13-24-23(19,20-3)17-9-11-21-12-10-17/h4-13H2,1-3H3,(H3,14,15,16,18) |
InChI Key |
VZBYWKDRWCZNOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNP(=O)(NCCC)NCCSP(=O)(N1CCOCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


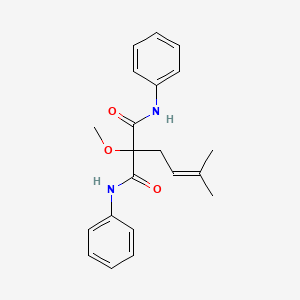
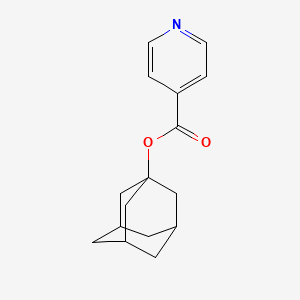
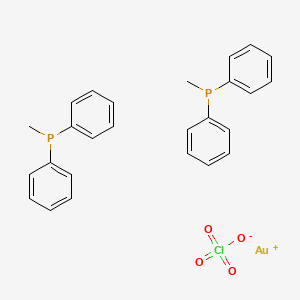

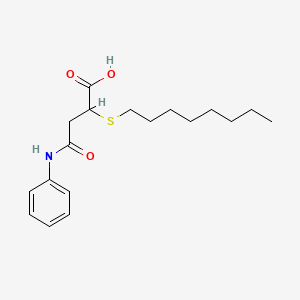
![{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene](/img/structure/B14484713.png)
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)

